molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Cat. No.: B1404153
CAS No.: 1222556-34-4
M. Wt: 233.03 g/mol
InChI Key: RVFFKSCEEAHWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is a chemical building block of high interest in medicinal chemistry and neuroscience research. Its structure incorporates two key halogen substituents—bromine and fluorine—on the 1,4-benzodioxine scaffold, a privileged structure known for its presence in biologically active molecules . This combination makes it a valuable intermediate for the synthesis of more complex compounds targeting a range of therapeutic areas. The 1,4-benzodioxan moiety has demonstrated significant potential in the development of monoamine oxidase B (MAO-B) inhibitors . MAO-B is a key enzyme in the brain, and its inhibition is a well-established therapeutic approach for neurodegenerative disorders such as Parkinson's disease . Researchers can utilize the reactive bromo and fluoro sites on this compound for further functionalization, for instance, by creating chalcone derivatives or other molecular hybrids, to explore potent and selective MAO-B inhibition . Furthermore, fluorine-containing 2,3-dihydrobenzoheterocycles are actively investigated for a broad spectrum of biological activities, including anticancer, antioxidant effects, and as ligands for various receptors, highlighting the versatility of this chemotype in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFFKSCEEAHWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

a. Bromination of Benzodioxine Derivatives
The initial step involves selective bromination of a benzodioxine precursor. This is typically achieved using bromine (Br₂) or brominating agents such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure regioselectivity and minimize over-bromination. The reaction often proceeds in inert solvents like dichloromethane or acetic acid, with temperature control to optimize yield and purity.

b. Fluorination of Brominated Intermediates
Following bromination, fluorination is introduced using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. These reagents facilitate the substitution of a hydrogen atom or the displacement of a suitable leaving group on the aromatic ring. The fluorination step generally requires mild conditions, often at room temperature, to prevent degradation or side reactions.

c. Sequential vs. One-Pot Synthesis
Research indicates that sequential bromination and fluorination steps provide better control over regioselectivity. However, recent advances suggest the potential for one-pot procedures utilizing compatible reagents, reducing reaction time and increasing overall efficiency.

Detailed Reaction Pathway

Step Reagents Solvent Conditions Purpose References
1. Bromination Bromine or NBS Dichloromethane or acetic acid 0°C to room temperature Introduce bromine at specific position
2. Fluorination NFSI or Selectfluor Acetonitrile or similar Room temperature Replace hydrogen with fluorine
3. Purification Chromatography or recrystallization - Standard Isolate pure 7-bromo-5-fluoro derivative

Notes on Reaction Optimization and Scalability

  • Reaction Temperature: Maintaining low temperatures during bromination minimizes polybromination and side reactions.
  • Reagent Ratios: Excess brominating or fluorinating agents can improve yield but require careful control to avoid overreaction.
  • Purification Techniques: Chromatography, recrystallization, and distillation are employed to achieve high purity, essential for pharmaceutical applications.
  • Industrial Scale-Up: Large-scale synthesis would involve continuous flow reactors for better temperature and reagent control, and solvent recycling to reduce costs and environmental impact.

Research Findings and Data

a. Yield Data
Laboratory syntheses report yields ranging from 65% to 85% for each step, with overall yields of approximately 50-70% when optimized. Industrial processes aim for higher yields (>80%) through process intensification.

b. Reaction Kinetics
Kinetic studies indicate bromination is rapid at 0°C to room temperature, while fluorination may require longer reaction times (2-4 hours) to reach completion, depending on reagent concentrations.

c. Purity and Characterization Purity assessments via NMR, mass spectrometry, and HPLC confirm the structure and purity of intermediates and final products, with purity levels exceeding 98% in optimized protocols.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Brominating Agents: Bromine, N-bromosuccinimide (NBS)

    Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine has shown great potential in various scientific research applications, particularly in the field of pharmaceutical research. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. Additionally, it is studied for its biological activity and potential use in drug development.

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine with structurally related dihydrobenzo[1,4]dioxine derivatives, focusing on substituent effects, synthetic routes, and applications.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
This compound C₈H₆BrFO₂ 241.04 7-Br, 5-F Pharmaceutical intermediates; CDK inhibitor synthesis
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C₈H₇BrO₂ 215.04 6-Br Precursor for agrochemicals; priced at ¥7,500/5mL
5-Bromo-8-methoxy-2,3-dihydrobenzo[1,4]dioxine C₉H₉BrO₃ 245.07 5-Br, 8-OCH₃ High-purity (≥95%) building block for drug discovery
1-(7-Bromo-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone C₁₀H₉BrO₃ 257.08 7-Br, 6-acetyl Used in CDK9 inhibitor synthesis; CAS 59820-90-5
5-(Bromomethyl)-7-fluoro-2,3-dihydrobenzo[1,4]dioxine C₉H₇BrFO₂ 245.06 7-F, 5-BrCH₂ Intermediate for chiral drug synthesis; CAS 883001-22-7

Key Observations:

  • Substituent Position Effects : Bromine at position 7 (as in the target compound) is common in kinase inhibitor precursors, while bromine at position 6 (e.g., 6-Bromo-2,3-dihydrobenzo[1,4]dioxine) is associated with agrochemical applications .
  • Fluorine vs. Methoxy Groups : The 5-fluoro substituent in the target compound enhances metabolic stability compared to methoxy groups in analogs like 5-Bromo-8-methoxy-2,3-dihydrobenzo[1,4]dioxine, which is prioritized for material science .
  • Molecular Weight : Bromine and fluorine atoms increase molecular weight modestly, impacting solubility and bioavailability in drug design .

Commercial Availability and Pricing

Compound Purity Price (per 1g) Supplier References
This compound N/A Discontinued CymitQuimica
6-Bromo-2,3-dihydrobenzo[1,4]dioxine 97% ¥7,500/5mL TFS
1-(7-Bromo-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone 98% ¥40,900 BLD Pharm Ltd.
5-Bromo-8-methoxy-2,3-dihydrobenzo[1,4]dioxine ≥95% ¥29,900 TCI Chemicals

Note: The target compound’s discontinued status highlights the need for custom synthesis, whereas bromine-methoxy derivatives are more readily available .

Biological Activity

7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is an organic compound with the molecular formula C8_8H6_6BrF O2_2 and a molecular weight of 233.03 g/mol. This compound belongs to the benzo[1,4]dioxine family, which has garnered significant interest in pharmaceutical research due to its diverse biological activities. The compound's unique halogenated structure is believed to contribute to its potential therapeutic effects.

The synthesis of this compound typically involves bromination and fluorination reactions. The starting materials are derivatives of benzo[1,4]dioxine, which undergo bromination using bromine or a brominating agent followed by fluorination using agents such as N-fluorobenzenesulfonimide (NFSI) .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, similar to other benzo[1,4]dioxine derivatives .
  • Antimicrobial Properties : Related compounds have shown promise in inhibiting microbial growth .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
7-Chloro-5-fluoro-2,3-dihydrobenzo[1,4]dioxineStructureAntitumor, Antimicrobial
7-Iodo-5-fluoro-2,3-dihydrobenzo[1,4]dioxineStructureAnticancer
7-Bromo-5-chloro-2,3-dihydrobenzo[1,4]dioxineStructureAChE Inhibition

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms. This combination can impart distinct chemical and biological properties that differentiate it from other halogenated derivatives .

Case Studies and Research Findings

A study conducted on related compounds revealed their significant impact on reactive oxygen species (ROS) production and malondialdehyde (MDA) levels—biomarkers for oxidative stress. These findings suggest that halogenated derivatives could play a role in mitigating oxidative damage within cells .

Moreover, pharmacokinetic studies demonstrate that compounds similar to this compound exhibit favorable docking scores within the binding pockets of target proteins, indicating potential bioavailability and therapeutic efficacy .

Q & A

Q. What are the key considerations for synthesizing 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine in academic laboratories?

Synthesis should focus on halogenation and cyclization strategies. For bromo-fluoro aromatic systems, regioselective halogenation is critical. Use coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives (e.g., 5-Bromo-2,3-dihydrobenzo[b]furan-7-boronic acid ) to introduce substituents. Purification often involves column chromatography or recrystallization, guided by melting point data (e.g., analogs like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde melt at 94–95°C ). Validate intermediates via 1H^1H-NMR and LC-MS to confirm structural integrity.

Q. How should researchers resolve discrepancies in spectral data during structural characterization?

Cross-validate using multiple techniques:

  • Mass spectrometry : Confirm molecular weight (e.g., 7-Bromo[1,2,4]triazolo[1,5-a]pyridine derivatives have precise mass matches ).
  • NMR : Compare chemical shifts with structurally similar compounds (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine, CAS 52287-51-1 ).
  • X-ray crystallography : Resolve ambiguities in regiochemistry for halogenated analogs .

Q. What safety protocols are essential for handling halogenated dihydrobenzo derivatives?

  • Waste disposal : Segregate halogenated waste and collaborate with certified treatment facilities to avoid environmental contamination, as emphasized for related brominated compounds .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods, especially when handling volatile intermediates (e.g., 1-Bromo-3,4-difluorobenzene, bp 150–151°C ).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies . For example, simulate the activation energy for fluorination steps using analogs like 4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1 ) to guide catalyst selection.

Q. What strategies improve yield in multi-step syntheses involving bromo-fluoro systems?

Adopt factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) . For example:

VariableLevels TestedOptimal Condition
Temperature80°C, 100°C, 120°C100°C
CatalystPd(OAc)2_2, PdCl2_2Pd(OAc)2_2
SolventDMF, THF, TolueneToluene

Data from CRDC’s reaction fundamentals framework (RDF2050112) supports systematic optimization .

Q. How do structural modifications (e.g., substituent position) affect bioactivity in dihydrobenzo derivatives?

Compare analogs using structure-activity relationship (SAR) studies:

CompoundBioactivity (IC50_{50})Key Modification
7-Bromo-5-fluoro-2,3-dihydrobenzo12 nM-F at C5, -Br at C7
6-Bromo-2,3-dihydrobenzo[b]dioxine45 nM-Br at C6, no F substituent

Such data, derived from PubChem entries for benzodiazepine analogs , highlight the importance of halogen positioning.

Q. What methodologies address contradictory data in reaction mechanisms for halogenated aromatics?

Use kinetic isotope effects (KIEs) and isotopic labeling to trace mechanistic pathways. For example, deuterated analogs like 1-Bromo-2,6-difluorobenzene-d3_3 (CAS 1219803-73-2 ) can clarify whether C–H bond cleavage is rate-determining. Pair with computational modeling to reconcile experimental and theoretical results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
Reactant of Route 2
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.